![molecular formula C19H22O3 B2686207 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 781653-76-7](/img/structure/B2686207.png)

4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

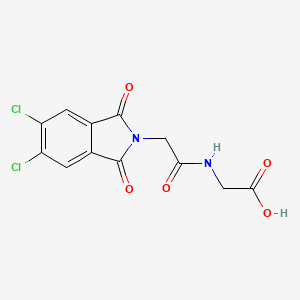

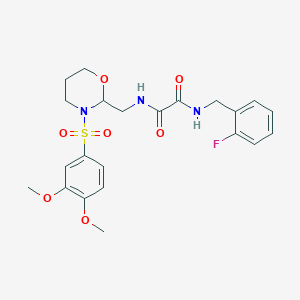

“4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” is an organic compound with the molecular formula C19H22O3 and a molecular weight of 298.38 . It’s structurally similar to “4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde”, which is a white solid .

Synthesis Analysis

While specific synthesis methods for “4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” were not found, related compounds provide some insight. For instance, 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene . Also, 4-tert-Butylbenzoyl chloride is used in the synthesis of compounds containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .

Molecular Structure Analysis

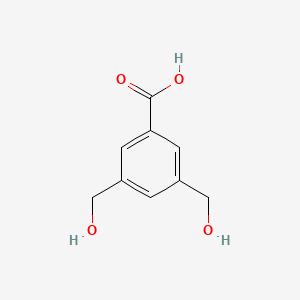

The molecular structure of “4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” consists of a benzaldehyde core with methoxy and tert-butylphenylmethoxy substituents . It’s structurally related to Avobenzone, which exists in the ground state as a mixture of the enol and keto forms, favoring the chelated enol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde” include a predicted boiling point of 429.4±35.0 °C and a predicted density of 1.079±0.06 g/cm3 .

Scientific Research Applications

Electrochemical Methoxylation

The electrochemical oxidation of related compounds, such as 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol, has been investigated to understand the methoxylation reactions. These studies shed light on the electrochemical pathways that could be relevant for the methoxylation of compounds like 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde, indicating an ECE mechanism leading to methoxyquinone formation (Nematollahi & Golabi, 2000).

Synthesis and Characterization

Research on the synthesis and structural characterization of related compounds, including the reduction and oxidation processes of hindered catechols and o-benzoquinones, provides insights into the chemical reactivity and potential applications of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde. These processes offer a pathway to synthesize and analyze similar complex organic molecules, highlighting the importance of sterical hindrance and the influence of substituents on the molecule's properties (Arsenyev et al., 2016).

Complex Formation and Reactivity

Studies on new oxidovanadium(V) complexes have explored the synthesis, structural characterization, and DFT studies of complexes involving similar structural motifs. These works demonstrate the potential of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde in forming complexes with metals, offering insights into its reactivity and applications in catalysis and material science (Back et al., 2012).

Photocatalytic Applications

Research into the photocatalytic oxidation of benzyl alcohol derivatives, including those with tert-butyl and methoxy groups, on TiO2 under visible light irradiation, suggests potential applications of 4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde in photocatalysis. These studies highlight its utility in environmental remediation and green chemistry by facilitating the oxidation of organic compounds using light energy (Higashimoto et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-[(4-tert-butylphenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-19(2,3)16-8-5-14(6-9-16)13-22-17-10-7-15(12-20)11-18(17)21-4/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVTZMBRDCGBCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)

![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)

![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-2-yl)methanol](/img/structure/B2686134.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)

![4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2686147.png)